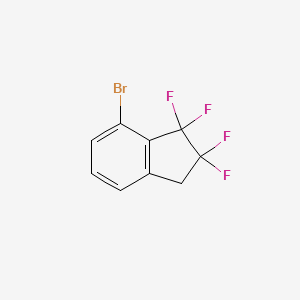
7-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a chemical compound characterized by the presence of bromine and fluorine atoms attached to an indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of an indene precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pressures to ensure the selective addition of these halogens to the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized reactors to handle the reactive halogen species. The process must be carefully monitored to maintain the desired product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized indene compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to unique biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene
Uniqueness
7-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to the specific combination of bromine and multiple fluorine atoms on the indene structure. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
922141-58-0 |
|---|---|
Molekularformel |
C9H5BrF4 |
Molekulargewicht |
269.03 g/mol |
IUPAC-Name |
4-bromo-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5BrF4/c10-6-3-1-2-5-4-8(11,12)9(13,14)7(5)6/h1-3H,4H2 |
InChI-Schlüssel |
SQMLWJZMLJPHNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)Br)C(C1(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
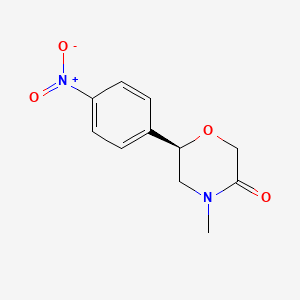
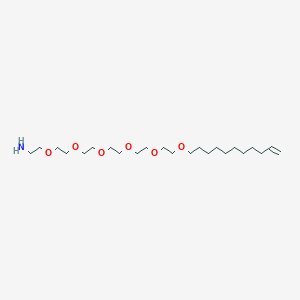
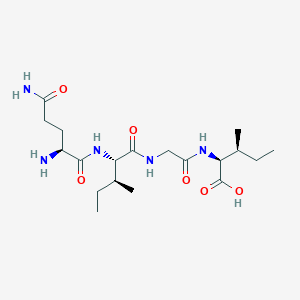
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
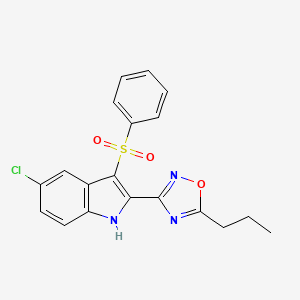
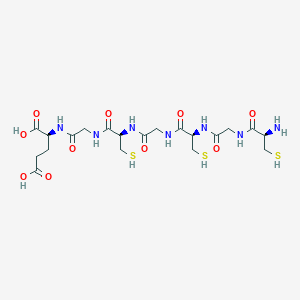
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)

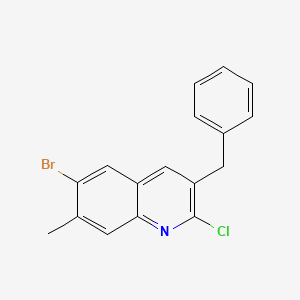
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
